1-Cyclohexylpiperazine dihydrochloride

Description

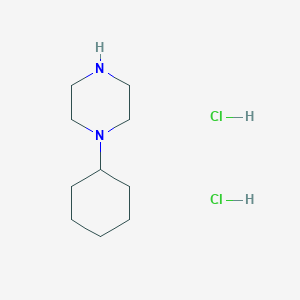

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclohexylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;;/h10-11H,1-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHQSEFYDDKPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627807 | |

| Record name | 1-Cyclohexylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

245487-40-5 | |

| Record name | 1-Cyclohexylpiperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 1-Cyclohexylpiperazine dihydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexylpiperazine Dihydrochloride

Executive Summary

This compound is a salt form of a versatile heterocyclic amine, frequently utilized as a synthetic intermediate in the development of novel therapeutic agents. The conversion of the parent free base to its dihydrochloride salt is a strategic decision in pharmaceutical sciences, primarily to enhance aqueous solubility and improve handling characteristics. A comprehensive understanding of its physicochemical properties is therefore not merely academic but a cornerstone for predictable and successful application in drug discovery, formulation, and manufacturing. This guide provides a detailed examination of these properties, synthesizing theoretical principles with practical analytical methodologies to offer a robust resource for researchers and drug development professionals.

Introduction: The Strategic Role of 1-Cyclohexylpiperazine and its Dihydrochloride Salt

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. Its two nitrogen atoms provide key points for substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles. The introduction of a cyclohexyl group to the piperazine core, as in 1-Cyclohexylpiperazine, significantly increases its lipophilicity, which can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets.

However, the free base form of 1-Cyclohexylpiperazine is a low-melting, potentially oily solid with limited water solubility, posing challenges for purification, handling, and formulation.[1][2] The creation of the dihydrochloride salt addresses these issues. By protonating both basic nitrogen atoms of the piperazine ring, the molecule is transformed into a more stable, crystalline solid with markedly improved aqueous solubility—a critical attribute for many drug delivery routes.[3] This guide will dissect the key physicochemical parameters of this salt, providing both the data and the scientific rationale behind its determination.

Molecular Identity and Structural Elucidation

A compound's identity is unequivocally defined by its structure and associated chemical identifiers.

Chemical Structure

This compound consists of a piperazine ring monosubstituted with a cyclohexyl group. In the dihydrochloride form, both piperazine nitrogens are protonated, each associated with a chloride counter-ion. This ionic character is the primary determinant of its physical properties.

Caption: Structure of this compound.

Key Chemical Identifiers

Precise identification is crucial for regulatory submissions, procurement, and literature searches. While the dihydrochloride salt may not always have a unique CAS number in all databases, the parent compound's identifier is fundamental.

| Identifier | Value | Reference |

| Parent Compound | 1-Cyclohexylpiperazine | [4] |

| Parent CAS Number | 17766-28-8 | [1][2][5][6] |

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | Inferred |

| Molecular Weight | 241.20 g/mol | Calculated |

| Canonical SMILES | C1CCC(CC1)N2CCNCC2.Cl.Cl | [7] (modified for dihydrochloride) |

| InChI Key (Parent) | XPDSXKIDJNKIQY-UHFFFAOYSA-N | [4][6][7][8] |

Core Physicochemical Properties

The transformation from a free base to a dihydrochloride salt profoundly alters the compound's physical properties.

Physical State, Appearance, and Melting Point

Unlike its parent free base, which is a low-melting solid with a melting point between 28-38 °C, this compound is a stable, white crystalline powder at ambient temperatures.[1][3] This is analogous to Piperazine Dihydrochloride, which is also a white crystalline solid.[3]

Solubility Profile

Solubility is arguably the most critical property improved by salt formation. The ionic nature of the dihydrochloride salt governs its solubility, making it highly soluble in polar protic solvents.

| Solvent | Predicted Solubility | Scientific Rationale |

| Water | Freely Soluble | The high polarity of water and its ability to form hydrogen bonds allows for effective solvation of the charged ammonium centers and chloride ions, overcoming the crystal lattice energy.[3] |

| Methanol | Soluble | As a polar protic solvent, methanol can also effectively solvate the ions, though perhaps slightly less effectively than water.[3] |

| Ethanol | Slightly Soluble | The increased non-polar character of the ethyl group in ethanol reduces its ability to solvate the highly polar salt compared to water or methanol.[3] |

| Aprotic Solvents (e.g., Acetone, DCM) | Sparingly Soluble to Insoluble | These solvents lack the ability to donate hydrogen bonds and have lower dielectric constants, making them poor solvents for ionic salts. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Insoluble | The large difference in polarity makes dissolution energetically unfavorable. |

Acidity and Ionization (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties. As a diprotic base, 1-Cyclohexylpiperazine has two pKa values associated with the two nitrogen atoms.

-

pKa₁: This corresponds to the deprotonation of the N1-H (the nitrogen without the cyclohexyl group). Its value is predicted to be similar to the higher pKa of piperazine (~9.8).

-

pKa₂: This corresponds to the deprotonation of the N4-H (the nitrogen with the cyclohexyl group). The electron-donating nature of the alkyl cyclohexyl group slightly increases the basicity of this nitrogen, making its conjugate acid slightly weaker. The predicted pKa for the free base is approximately 9.25.[1][8] The second pKa would be significantly lower, analogous to piperazine's second pKa of ~5.6.

The practical implication is that in the physiological pH range (~1.5 to 8), the compound will exist predominantly in its fully protonated or monoprotonated state, ensuring its solubility in biological fluids.

Standardized Analytical Methodologies

The trustworthiness of physicochemical data hinges on the use of validated, standardized protocols.

Protocol: Solubility Determination via the Shake-Flask Method (OECD 105)

This method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. Its self-validating nature comes from ensuring that a saturated solution is in equilibrium with an excess of the solid phase.

Caption: Standard workflow for shake-flask solubility determination.

Protocol: pKa Determination via Potentiometric Titration

This technique provides highly accurate pKa values by measuring pH changes during the neutralization of the acidic species with a strong base.

-

System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of degassed, deionized water.

-

Titration: Place the pH electrode in the sample solution and slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The two equivalence points will appear as sharp inflections. The pKa values are determined from the pH at the half-equivalence points (i.e., the pH when 0.5 and 1.5 equivalents of base have been added).

Stability, Storage, and Handling

Proper storage is essential to maintain the integrity of the compound.

-

Stability: this compound is a stable solid under normal conditions.[2][6]

-

Hygroscopicity: Like many hydrochloride salts, it may be hygroscopic and should be protected from atmospheric moisture.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1][2][9]

-

Incompatibilities: Avoid contact with strong bases, which will deprotonate the salt to form the less stable and less soluble free base.

Conclusion

The physicochemical properties of this compound are dominated by its ionic character, which imparts high thermal stability and excellent aqueous solubility. This stands in stark contrast to its parent free base, making the dihydrochloride salt the superior form for most applications in a research and development setting. The methodologies and data presented herein provide a comprehensive foundation for scientists, enabling informed decisions in experimental design, formulation development, and analytical characterization. This authoritative grounding is critical for ensuring the reproducibility and success of scientific endeavors involving this important chemical entity.

References

-

Chemsrc. (n.d.). 1-Cyclohexylpiperazine | CAS#:17766-28-8. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87298, 1-Cyclohexylpiperazine. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 1-Cyclohexylpiperazine CAS 17766-28-8. Retrieved from [Link]

-

Wikipedia. (2025, December 26). 1-Cyclohexylpiperazine. Retrieved from [Link]

-

Carl Roth. (2024, August 14). Safety Data Sheet: 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione, trisodium salt. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. Retrieved from [Link]

-

G.AMPHRAY LABORATORIES. (n.d.). 12.0 Piperazine Dihydrochloride.docx. Retrieved from [Link]

Sources

- 1. 1-Cyclohexylpiperazine CAS#: 17766-28-8 [amp.chemicalbook.com]

- 2. 1-Cyclohexylpiperazine CAS 17766-28-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. amphray.com [amphray.com]

- 4. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]

- 5. 1-Cyclohexylpiperazine | CAS#:17766-28-8 | Chemsrc [chemsrc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]

- 9. 17766-28-8|1-Cyclohexylpiperazine|BLD Pharm [bldpharm.com]

The 1-Cyclohexylpiperazine Scaffold: A Technical Guide to Sigma Receptor Affinity and Pharmacological Characterization

Introduction: The Emergence of a Privileged Scaffold for Sigma Receptor Modulation

In the landscape of neuropharmacology and oncology drug discovery, the sigma receptors (σ1 and σ2) have emerged as enigmatic yet highly promising therapeutic targets. Their involvement in a myriad of cellular processes, from ion channel regulation and cellular survival to neuroplasticity and cancer cell proliferation, has spurred a dedicated search for selective and potent ligands.[1][2] Within this search, the 1-cyclohexylpiperazine moiety has been identified as a "privileged scaffold"—a core chemical structure that consistently yields high-affinity ligands for both sigma receptor subtypes.

This technical guide provides an in-depth exploration of the 1-cyclohexylpiperazine core and its significance in sigma receptor pharmacology. While the parent compound, 1-cyclohexylpiperazine dihydrochloride, primarily serves as a foundational building block with modest intrinsic affinity, its derivatives have led to some of the most potent and well-characterized sigma receptor modulators to date.[1][3] We will dissect the structure-activity relationships (SAR) that govern affinity and selectivity, provide detailed, field-proven protocols for the characterization of these ligands, and explore the functional assays necessary to delineate their agonist or antagonist profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 1-cyclohexylpiperazine scaffold for the development of novel therapeutics targeting the sigma receptor system.

The Sigma Receptor Landscape: A Tale of Two Subtypes

The sigma receptor family consists of two distinct proteins, σ1 and σ2, which share no sequence homology but are both recognized by a similar spectrum of ligands. They are intracellular proteins, primarily located at the endoplasmic reticulum (ER), and are involved in distinct signaling pathways.

-

The Sigma-1 Receptor (σ1R): A 223-amino acid chaperone protein, the σ1R is involved in regulating intracellular Ca2+ signaling, ion channel function, and cellular stress responses. Its modulation has therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain management.

-

The Sigma-2 Receptor (σ2R): Now identified as TMEM97, the σ2R is implicated in cell proliferation and cell death pathways. It is overexpressed in numerous cancer cell lines, making it a prime target for the development of anti-cancer agents and diagnostic imaging probes.[2]

The development of ligands with high affinity and selectivity for one subtype over the other is a key objective in the field to minimize off-target effects and maximize therapeutic efficacy.

The 1-Cyclohexylpiperazine Core: A Gateway to High Affinity

The 1-cyclohexylpiperazine structure provides a rigid and lipophilic anchor that is crucial for recognition by sigma receptors. The core itself consists of a cyclohexane ring attached to a piperazine nitrogen. It is the substitutions on the second piperazine nitrogen that largely dictate the affinity and selectivity for the σ1 and σ2 subtypes.

Structure-Activity Relationships (SAR): Tuning Affinity and Selectivity

Extensive research on derivatives of the 1-cyclohexylpiperazine scaffold has revealed key structural features that influence sigma receptor binding. A prime example is the well-studied compound PB28 , which incorporates a methoxy-tetrahydronaphthalen-propyl group on the second piperazine nitrogen.[1][3]

Key SAR insights include:

-

The Piperazine Nitrogens: Both basic nitrogen atoms of the piperazine ring are considered crucial for optimal binding to the σ2 receptor.[3] Modification of one of these nitrogens, for instance by converting it to an amide, can dramatically alter the affinity and selectivity profile, sometimes favoring the σ1 receptor.[3]

-

The Alkyl Linker: The length of the alkyl chain connecting the second piperazine nitrogen to a terminal aromatic or lipophilic group is a critical determinant of affinity. Typically, a linker of 3 to 4 carbons is optimal for high affinity at both receptors.

-

The Terminal Group: The nature of the terminal lipophilic group significantly impacts both affinity and selectivity. Bulky, aromatic systems like naphthalene and tetralin often confer high affinity.[1]

The following diagram illustrates the key pharmacophoric elements of 1-cyclohexylpiperazine derivatives for sigma receptor binding:

Caption: Key pharmacophoric elements of 1-cyclohexylpiperazine derivatives for sigma receptor binding.

Binding Affinity Data of Key 1-Cyclohexylpiperazine Derivatives

The following table summarizes the binding affinities (Ki values) of representative 1-cyclohexylpiperazine derivatives for σ1 and σ2 receptors. It is important to note that the binding affinity of the unsubstituted 1-cyclohexylpiperazine is not widely reported, suggesting it is significantly lower than its functionalized derivatives.

| Compound | Structure | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) | Reference |

| PB28 | 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine | 0.38 | 0.68 | 0.56 | [3] |

| Amide 36 | Derivative of PB28 with an amide modification on a piperazine nitrogen | 0.11 | 179 | 1627 | [3] |

| Compound 59 | A smaller N-cyclohexylpiperazine derivative | - | 4.70 | - | [3] |

Note: Ki values can vary slightly depending on the experimental conditions and tissue/cell line used.

Experimental Protocols for Ligand Characterization

The accurate determination of a compound's binding affinity and functional activity is paramount. The following protocols represent robust and widely accepted methods in the field of sigma receptor pharmacology.

Protocol 1: Competitive Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to compete with a known high-affinity radioligand, -pentazocine.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay for the σ1 receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

50 µL of membrane suspension (typically 150-250 µg of protein).

-

50 µL of -pentazocine at a final concentration near its Kd (e.g., 5 nM).

-

50 µL of varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M).

-

For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled sigma ligand like haloperidol (e.g., 10 µM) instead of the test compound.

-

For total binding, add 50 µL of buffer instead of the test compound.

-

-

Incubation: Incubate the plate at 37°C for 150 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethylenimine to reduce non-specific binding. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Competitive Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol is similar to the σ1 assay but uses the non-selective sigma receptor radioligand [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG). A crucial difference is the inclusion of a high concentration of a selective σ1 ligand to "mask" the σ1 receptors, ensuring that the binding of [3H]-DTG is primarily to the σ2 receptors.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ2 receptors, such as rat liver.

-

Assay Setup: In a final volume of 200 µL, combine:

-

50 µL of membrane suspension.

-

50 µL of [3H]-DTG (e.g., 3-5 nM).

-

50 µL of a σ1 masking agent, such as (+)-pentazocine, at a concentration sufficient to saturate σ1 receptors (e.g., 1 µM).

-

50 µL of varying concentrations of the test compound.

-

Non-specific binding is determined using a high concentration of an unlabeled sigma ligand like haloperidol (e.g., 10 µM).

-

-

Incubation, Filtration, and Quantification: Follow steps 3-5 from the σ1 binding assay protocol.

-

Data Analysis: Analyze the data as described in step 6 of the σ1 binding assay protocol to determine the Ki of the test compound for the σ2 receptor.

Protocol 3: Functional Assay for Sigma-2 Receptor Agonism/Antagonism via Cell Viability

Since σ2 receptor agonists are known to induce cell death in cancer cell lines, a cell viability assay can be used to determine the functional activity of a ligand.[4]

Workflow Diagram:

Caption: Workflow for a functional assay to determine σ2 receptor activity using cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture a cancer cell line known to express a high density of σ2 receptors (e.g., SK-N-SH neuroblastoma or MDA-MB-231 breast cancer cells) under standard conditions.

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the 1-cyclohexylpiperazine derivative. Include wells with a known σ2 agonist as a positive control and wells with vehicle only as a negative control.

-

Incubation: Incubate the plates for a period known to be sufficient for σ2 agonist-induced cell death (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity, or a luminescent assay like CellTiter-Glo, which measures ATP levels.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control cells (100% viability).

-

Plot the percentage of cell viability against the log concentration of the test compound.

-

Determine the EC50 value (the concentration that causes a 50% reduction in cell viability) using non-linear regression.

-

-

Interpretation: Compounds that induce a dose-dependent decrease in cell viability are classified as putative σ2 receptor agonists. Those that do not, but have high binding affinity, may be antagonists. To confirm antagonism, one could test the compound's ability to block the cytotoxic effects of a known σ2 agonist.

Conclusion and Future Directions

The 1-cyclohexylpiperazine scaffold has proven to be an exceptionally fertile ground for the discovery of potent and selective sigma receptor ligands. The structure-activity relationships are relatively well-defined, providing a rational basis for the design of novel compounds with tailored pharmacological profiles. The experimental protocols detailed in this guide offer a robust framework for the comprehensive characterization of such ligands, from determining their fundamental binding affinities to elucidating their functional consequences at the cellular level.

As our understanding of the physiological and pathological roles of sigma receptors continues to expand, so too will the importance of chemical probes and therapeutic candidates that can modulate their activity with precision. The 1-cyclohexylpiperazine core, with its demonstrated versatility and amenability to chemical modification, is poised to remain at the forefront of this exciting and impactful area of research. Future work will likely focus on fine-tuning the selectivity of these ligands, optimizing their pharmacokinetic properties for in vivo applications, and exploring their therapeutic potential in a wider range of diseases.

References

-

Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219. [Link]

-

Berardi, F., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7817-7828. [Link]

-

Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. BMC Cancer, 17(1), 51. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

-

Martin, W. R., et al. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 517-532. [Link]

-

Hellewell, S. B., & Bowen, W. D. (1990). A sigma-like binding site in rat pheochromocytoma (PC12) cells: decreased affinity for (+)-benzomorphans and lower molecular weight suggest a different sigma receptor form from that of guinea pig brain. Brain Research, 527(2), 244-253. [Link]

-

Zeng, C., et al. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Analytical Biochemistry, 449, 31-37. [Link]

Sources

- 1. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpiperazine Dihydrochloride and Its Derivatives

Abstract

The 1-cyclohexylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated significant potential, particularly as high-affinity ligands for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders.[1][3] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the 1-cyclohexylpiperazine core, its conversion to the stable dihydrochloride salt, and subsequent derivatization. We will delve into the mechanistic rationale behind two primary synthetic routes—reductive amination and nucleophilic substitution—offering detailed, field-proven protocols and critical insights to guide researchers and drug development professionals in their synthetic endeavors.

Introduction: The Strategic Importance of the 1-Cyclohexylpiperazine Moiety

1-Cyclohexylpiperazine is a disubstituted piperazine featuring a cyclohexyl group attached to one of the nitrogen atoms.[4] This structural motif imparts a unique combination of lipophilicity and conformational rigidity, which is often beneficial for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2] The true value of this scaffold lies in its role as a versatile intermediate.[1][2] The secondary amine on the piperazine ring provides a reactive handle for introducing a wide array of functional groups, enabling the exploration of vast chemical space to fine-tune biological activity.

Derivatives of 1-cyclohexylpiperazine are prominent in neuroscience research, particularly in the development of ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[3] For instance, the compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) and its analogues have been extensively studied for their potential in cancer therapy and as probes for PET imaging.[3][5] The synthesis of the core structure is therefore a critical first step in the development of these and other novel therapeutic agents.

Core Synthetic Strategies: A Comparative Analysis

Two principal and highly efficient methodologies dominate the synthesis of the 1-cyclohexylpiperazine core: Reductive Amination and Nucleophilic Substitution . The choice between these routes often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.

Strategy 1: Reductive Amination

Reductive amination is arguably one of the most powerful and versatile methods for C-N bond formation in pharmaceutical synthesis.[6][7] This "one-pot" reaction typically involves the condensation of a carbonyl compound (cyclohexanone) with an amine (piperazine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8][9]

Causality and Mechanistic Insight: The reaction proceeds under mildly acidic conditions (pH ~5), which are crucial for catalyzing the initial nucleophilic attack of the piperazine nitrogen onto the carbonyl carbon of cyclohexanone.[8] This is followed by dehydration to form the key iminium ion intermediate. A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is employed. These reagents are selective for the iminium ion over the starting ketone, preventing premature reduction of cyclohexanone and ensuring high yields of the desired product.[8]

Experimental Protocol: Reductive Amination of Cyclohexanone with Piperazine

-

1. Reaction Setup: To a solution of piperazine (1.5 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclohexanone (1.0 eq.).

-

2. Acidification: Add a catalytic amount of acetic acid to achieve a pH of approximately 5. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

-

3. Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

-

4. Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

5. Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

6. Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-cyclohexylpiperazine free base.

Diagram: Reductive Amination Workflow

Caption: Reductive Amination of Cyclohexanone with Piperazine.

Strategy 2: Nucleophilic Substitution (Alkylation)

An alternative and equally robust strategy involves the direct alkylation of piperazine with a cyclohexyl halide.[10][11] To prevent undesired dialkylation (alkylation on both nitrogen atoms), this method typically employs a mono-protected piperazine derivative, most commonly 1-Boc-piperazine.[1][10] The synthesis is a multi-step process involving protection, alkylation, and deprotection.

Causality and Mechanistic Insight: The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for one of the piperazine nitrogens, rendering it nucleophilically inactive. The remaining secondary amine can then act as a nucleophile, displacing a halide (e.g., bromide) from cyclohexyl bromide in a classic SN2 reaction.[9] This reaction is typically performed in the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃), to neutralize the HBr formed during the reaction and drive the equilibrium towards the product.[10][11] Finally, the Boc group is easily removed under acidic conditions (e.g., with hydrochloric acid or trifluoroacetic acid) to yield the desired product.[1][10]

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Step 1: Alkylation of 1-Boc-piperazine

-

1.1. Reaction Setup: In a reaction vessel, combine 1-Boc-piperazine (1.0 eq.), cyclohexyl bromide (1.1 eq.), and potassium carbonate (1.1 eq.) in a suitable solvent like acetonitrile.[10][11]

-

1.2. Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 2-4 hours. Monitor the reaction by TLC until the 1-Boc-piperazine is consumed.[10]

-

1.3. Isolation of Intermediate: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 4-Boc-1-cyclohexylpiperazine, which can be used in the next step without further purification.[10][11]

-

-

Step 2: Deprotection (Boc Removal)

-

2.1. Acidolysis: Dissolve the crude intermediate from the previous step in a solvent such as ethanol or dioxane.[1][10] Add an excess of concentrated hydrochloric acid (e.g., 3-4 eq.). Caution: Gas (CO₂) evolution will occur.

-

2.2. Reaction: Heat the mixture to reflux and stir for 1-2 hours.

-

2.3. Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 1-cyclohexylpiperazine dihydrochloride salt. This can be purified by recrystallization or pulping with a solvent like isopropanol.[10]

-

Diagram: Nucleophilic Substitution Workflow

Caption: Synthesis via Nucleophilic Substitution and Deprotection.

Comparison of Synthetic Routes

| Feature | Reductive Amination | Nucleophilic Substitution |

| Starting Materials | Cyclohexanone, Piperazine | 1-Boc-piperazine, Cyclohexyl Halide |

| Number of Steps | Typically one pot | Two distinct chemical steps |

| Key Reagents | Mild reducing agent (e.g., STAB) | Inorganic base (e.g., K₂CO₃), Strong acid (HCl) |

| Advantages | High atom economy, convergent, often faster overall | Well-controlled, avoids dialkylation, high yields[10][11] |

| Disadvantages | Can be sensitive to pH, requires specific reducing agents | Requires protection/deprotection steps, lower atom economy |

| Product Form | Initially yields the free base | Can directly yield the hydrochloride salt |

Preparation of the Dihydrochloride Salt

For pharmaceutical applications, the free base of 1-cyclohexylpiperazine is often converted to its dihydrochloride salt. This salt form generally exhibits improved stability, crystallinity, and aqueous solubility, which are advantageous for handling, formulation, and bioavailability.

Causality and Mechanistic Insight: 1-Cyclohexylpiperazine has two basic nitrogen atoms, both of which can be protonated by a strong acid like hydrochloric acid (HCl). The addition of at least two equivalents of HCl to a solution of the free base results in the formation of the dihydrochloride salt, where both piperazine nitrogens are protonated, forming ammonium chlorides.

Experimental Protocol: Dihydrochloride Salt Formation

-

1. Dissolution: Dissolve the purified 1-cyclohexylpiperazine free base (1.0 eq.) in a suitable organic solvent, such as isopropanol, ethanol, or diethyl ether.

-

2. Acidification: While stirring, slowly add a solution of hydrochloric acid (2.0-2.2 eq.). This can be a concentrated aqueous solution or, preferably, HCl dissolved in a compatible organic solvent (e.g., HCl in dioxane or isopropanol).

-

3. Precipitation: The dihydrochloride salt will typically precipitate out of the solution upon addition of the acid or after a short period of stirring. The precipitation can be encouraged by cooling the mixture in an ice bath.

-

4. Isolation: Collect the solid precipitate by vacuum filtration.

-

5. Washing and Drying: Wash the collected solid with a small amount of cold solvent (the one used for the reaction) to remove any unreacted starting material or excess acid. Dry the salt under vacuum to obtain the final this compound.

Synthesis of 1-Cyclohexylpiperazine Derivatives

The true utility of the 1-cyclohexylpiperazine core is realized in its derivatization. The secondary amine provides a nucleophilic site for further functionalization, most commonly through N-alkylation or N-acylation, to produce a diverse library of compounds for structure-activity relationship (SAR) studies.[12]

General Principle: N-Alkylation A common strategy for derivatization is the reaction of 1-cyclohexylpiperazine with an alkyl halide (R-X) or a sulfonate ester (R-OTs, R-OMs). This reaction follows the same SN2 mechanism as described in Strategy 2.2. A base is required to scavenge the acid byproduct.

Diagram: General Derivatization Strategy

Caption: General workflow for derivatizing the core scaffold.

Conclusion

The synthesis of this compound is a well-established and critical process in the field of medicinal chemistry. Both reductive amination and nucleophilic substitution offer reliable and scalable pathways to the core structure, each with its own set of advantages. Reductive amination provides a rapid, one-pot entry to the free base, while the nucleophilic substitution route offers excellent control and can lead directly to the desired salt form. The choice of method will ultimately be guided by project-specific considerations, including cost, available equipment, and the scale of the synthesis. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this key pharmaceutical intermediate and its derivatives, paving the way for the discovery of novel therapeutics.

References

-

Nakamura, H., & Shimizu, M. (1976). Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. Archives Internationales de Pharmacodynamie et de Thérapie, 221(1), 105-121. [Link]

-

Abate, C., et al. (2021). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Molecules, 26(16), 4967. [Link]

- Hofmann, H., et al. (1988). Preparation of 1-alkyl- or 1-cycloalkylpiperazines. U.S.

-

Azzariti, A., et al. (2012). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Digital Commons@Becker. [Link]

-

Gryko, D., & Wicha, J. (2001). Application of Piperazine-Derived Hydrazone Linkers for Alkylation of SolidPhase Immobilized Ketones. ResearchGate. [Link]

-

Chen, G., Ensor, C. R., & Bohner, B. (1959). The pharmacology of 1-(1-phenylcyclohexyl) piperidine-HCl. Journal of Pharmacology and Experimental Therapeutics, 127(3), 241-246. [Link]

- Wu, Y. (2021). Preparation method of 1-cyclohexyl piperazine.

-

Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7349. [Link]

-

Wu, Y. (2021). Preparation method of 1-cyclohexylpiperazine. Eureka | Patsnap. [Link]

-

The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

-

Kojoyan, S., et al. (2021). Synthesis, Antimicrobial and Anticancer Activities of 1- aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines. Biointerface Research in Applied Chemistry, 11(4), 11459-11468. [Link]

-

Chem Help ASAP. (2020, March 20). reductive amination & secondary amine synthesis [Video]. YouTube. [Link]

-

Wikipedia. (2023, April 29). 1-Cyclohexylpiperazine. In Wikipedia. [Link]

-

Wang, Y., et al. (2024). Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum. European Journal of Medicinal Chemistry, 269, 116298. [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

-

De Vreese, R., et al. (2022). One-Pot Consecutive Reductive Amination Synthesis of Pharmaceuticals: From Biobased Glycolaldehyde to Hydroxychloroquine. ACS Sustainable Chemistry & Engineering. [Link]

-

ChemSynthesis. (n.d.). 1-cyclohexylpiperazine. ChemSynthesis. [Link]

-

Khan, I., et al. (2014). Synthesis and antitumor activity of 4-cyclohexyl/aryl-5-(pyridin-4- yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Medicinal Chemistry Research, 23(7), 3436-3446. [Link]

-

Tam, A., Armstrong, I. S., & La Cruz, T. E. (2013). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Organic Chemistry Portal. [Link]

Sources

- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]

- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 11. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Chemical Identity and CAS Number Registration

This guide provides a comprehensive technical overview of 1-Cyclohexylpiperazine, a versatile heterocyclic amine, with a specific focus on its dihydrochloride salt form. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a synthetic building block, a pharmacological tool, or a reference standard.

A crucial point of clarification for researchers is the Chemical Abstracts Service (CAS) number for 1-Cyclohexylpiperazine dihydrochloride. While salt forms of a compound are often assigned a unique CAS number, it is standard industry and database practice to list this compound under the CAS number of its parent free base.

Therefore, the primary identifier for both the free base and its dihydrochloride salt is:

It is imperative for researchers to confirm the specific form (free base or salt) from the supplier's documentation, as physicochemical properties differ significantly. The dihydrochloride salt is formed by reacting the two basic nitrogen atoms of the piperazine ring with two equivalents of hydrochloric acid, leading to a more stable, crystalline, and water-soluble solid compared to the oily, low-melting free base.

Physicochemical Properties

The fundamental properties of 1-Cyclohexylpiperazine and its dihydrochloride salt are summarized below. These parameters are critical for designing synthetic reactions, preparing analytical solutions, and understanding the compound's behavior in biological systems.

| Property | 1-Cyclohexylpiperazine (Free Base) | This compound (Salt) | Rationale and Significance |

| CAS Number | 17766-28-8[1][3][4] | Indexed under 17766-28-8 | The salt is tracked by the parent compound's CAS registry number. |

| Molecular Formula | C₁₀H₂₀N₂[1][5] | C₁₀H₂₂Cl₂N₂ | The salt incorporates two molecules of HCl. |

| Molecular Weight | 168.28 g/mol [1][2] | 241.20 g/mol | Affects all stoichiometric calculations. The salt form has a higher mass. |

| Appearance | Yellow-brownish low melting solid or oil[4][6] | White to off-white crystalline solid | Salt formation typically yields stable, crystalline solids with higher melting points. |

| Melting Point | 28-32 °C[4] | Substantially higher; data varies by purity | Purity and exact stoichiometry of the salt affect the melting point. |

| Boiling Point | ~256 °C at 760 mmHg[4] | Not applicable (decomposes) | Salts do not have a true boiling point and will decompose at high temperatures. |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol)[6] | Soluble in water; sparingly soluble in non-polar organics | The ionic nature of the dihydrochloride salt dramatically increases its aqueous solubility, a key feature for biological assays. |

Section 2: Synthesis and Purification Workflow

The synthesis of 1-Cyclohexylpiperazine is a well-established process in medicinal chemistry, typically achieved via a two-step sequence involving N-alkylation followed by deprotection. The causality behind this workflow is rooted in the need to control selectivity. Piperazine has two reactive secondary amine sites; direct alkylation can lead to mixtures of mono- and di-alkylated products. Using a protecting group, such as the tert-butyloxycarbonyl (Boc) group, ensures that alkylation occurs only at one nitrogen.

Representative Synthetic Protocol

This protocol is a validated and reliable method for laboratory-scale synthesis.

-

Step 1: N-Alkylation of Boc-Piperazine.

-

Rationale: To a solution of 1-Boc-piperazine (1.0 eq) in an appropriate solvent like acetonitrile, add a cyclohexyl halide (e.g., cyclohexyl bromide, 1.1 eq) and an inorganic base such as potassium carbonate (K₂CO₃, 1.1 eq).[7]

-

Execution: The mixture is heated to reflux for 2-4 hours. The base is critical as it neutralizes the hydrohalic acid byproduct, driving the reaction to completion.

-

Workup: After cooling, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield crude 4-Boc-1-cyclohexylpiperazine.

-

-

Step 2: Boc Deprotection.

-

Rationale: The Boc group is an acid-labile protecting group. It is efficiently removed by treatment with a strong acid.

-

Execution: Dissolve the crude intermediate from Step 1 in a solvent such as ethanol or dioxane. Add an excess of concentrated hydrochloric acid (e.g., 3-4 eq) and stir at room temperature for 12-18 hours.[7] The reaction progress can be monitored by TLC or LC-MS.

-

Workup & Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is this compound. It can be further purified by trituration or recrystallization from a solvent system like isopropanol/ether to yield a high-purity solid.[7]

-

Synthesis Workflow Diagram

The logical flow of the synthesis is visualized below.

Caption: Role as a scaffold in developing targeted sigma receptor ligands.

Section 4: Analytical Methodologies

Accurate quantification of 1-Cyclohexylpiperazine is essential for quality control, reaction monitoring, and pharmacokinetic studies. Due to the lack of a strong chromophore, direct UV detection can be challenging at low concentrations. A more robust method involves derivatization or the use of mass spectrometry. Below is a representative HPLC-UV method based on pre-column derivatization, a technique commonly used for similar piperazine compounds.

Protocol: Quantification by HPLC-UV with NBD-Cl Derivatization

This protocol provides a self-validating system for the sensitive detection of piperazine-containing compounds. The derivatizing agent, 4-Chloro-7-nitrobenzofuran (NBD-Cl), reacts with the secondary amine to form a stable, highly UV-active product.

-

Preparation of Solutions:

-

Diluent: Acetonitrile.

-

Derivatizing Reagent: Prepare a 1.0 mg/mL solution of NBD-Cl in Acetonitrile.

-

Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent. This is the stock solution. Prepare a working standard by further diluting the stock.

-

Sample Preparation: Prepare the sample to be tested at a similar concentration to the working standard using the diluent.

-

-

Derivatization Procedure:

-

To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of the derivatizing reagent.

-

Add 0.5 mL of a buffer solution (e.g., 0.1 M sodium bicarbonate) to maintain an alkaline pH, which facilitates the reaction.

-

Cap the vial and heat at 60 °C for 30 minutes in a water bath or heating block.

-

Cool the vial to room temperature. The solution is now ready for injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 340 nm (optimal for the NBD derivative).

-

Injection Volume: 10 µL.

-

-

Validation & Analysis:

-

System Suitability: Inject the derivatized standard solution five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

-

Quantification: Inject the derivatized sample. The concentration is determined by comparing the peak area of the sample to that of the standard.

-

Section 5: Safety and Handling

As with any chemical reagent, proper handling of 1-Cyclohexylpiperazine is essential. The compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [7]* Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. [7]When handling the solid powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere, as the free base can be air-sensitive. * In Case of Exposure:

-

Skin: Wash off with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person into fresh air and keep comfortable for breathing.

-

Seek medical attention if irritation persists. [7]

-

References

-

Home Sunshine Pharma. (n.d.). 1-Cyclohexylpiperazine CAS 17766-28-8. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Cyclohexylpiperazine. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Cyclohexylpiperazine CAS 17766-28-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 1-Cyclohexylpiperazine = 97.0 GC 17766-28-8 [sigmaaldrich.com]

- 6. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Structure and properties of 1-Cyclohexylpiperazine

An In-Depth Technical Guide to 1-Cyclohexylpiperazine: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Foreword: This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in work involving 1-Cyclohexylpiperazine. Its purpose is to move beyond a simple recitation of properties to provide a deeper understanding of its synthesis, characterization, and critical role as a versatile building block in modern pharmacology. The insights and protocols herein are synthesized from established literature and patents to ensure both accuracy and practical applicability.

Core Molecular Profile and Physicochemical Properties

1-Cyclohexylpiperazine (CAS: 17766-28-8) is a disubstituted piperazine derivative featuring a cyclohexyl group appended to one of the piperazine nitrogen atoms.[1] This structural arrangement, particularly the lipophilic and conformationally flexible cyclohexyl moiety, is fundamental to its utility, influencing its solubility, reactivity, and pharmacological interactions.[1]

Chemical Structure

The molecule consists of a saturated six-membered piperazine ring, which exists predominantly in a chair conformation, linked to a cyclohexyl ring, also in a chair conformation. The linkage is via a C-N bond between a secondary amine on the piperazine ring and a carbon atom of the cyclohexane ring.

Caption: 2D representation of 1-Cyclohexylpiperazine structure.

Physicochemical Data Summary

The properties of 1-Cyclohexylpiperazine make it a low-melting solid with limited water solubility, characteristics that are important considerations for reaction solvent selection and purification methods.

| Property | Value | Source(s) |

| CAS Number | 17766-28-8 | [1][2] |

| Molecular Formula | C₁₀H₂₀N₂ | [1][2] |

| Molecular Weight | 168.28 g/mol | [2][3] |

| Appearance | White to yellow-brownish low melting solid or powder | [1][4] |

| Melting Point | 28-32 °C | [1][5] |

| Boiling Point | ~256 °C at 760 mmHg | [5] |

| Density | ~0.97 g/cm³ | [5] |

| pKa | 9.25 ± 0.10 (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

Synthesis and Manufacturing Protocols

The most prevalent and scalable synthesis of 1-Cyclohexylpiperazine involves a two-step process: N-alkylation of a protected piperazine followed by deprotection. This strategy prevents undesired dialkylation of the piperazine core and allows for straightforward purification.

Synthesis Workflow Overview

Sources

- 1. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]

- 2. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PB-28 Controller [hamation.com]

- 4. 1-Cyclohexylpiperazine | 17766-28-8 | TCI AMERICA [tcichemicals.com]

- 5. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]

A Technical Guide to 1-Cyclohexylpiperazine as a Sigma Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Cyclohexylpiperazine (CHP) is a versatile chemical scaffold that serves as a foundational component for a significant class of sigma (σ) receptor ligands.[1][2] While CHP itself displays modest activity, its derivatives, most notably the high-affinity ligand PB28, have become indispensable tools for probing the function of σ-1 (σ₁) and σ-2 (σ₂) receptors.[3][4] These receptors, particularly the σ₂ subtype, are overexpressed in proliferating cancer cells, making them prime targets for both diagnostic imaging and therapeutic intervention.[5][6] This guide provides an in-depth exploration of the 1-cyclohexylpiperazine core, its pharmacological characteristics at sigma receptors, the signaling pathways it modulates, and the detailed methodologies required for its scientific investigation.

Introduction: The Significance of the 1-Cyclohexylpiperazine Scaffold

The journey of sigma receptors has been one of reclassification and discovery, from their initial misidentification as a subtype of opioid receptor to their current status as unique, ligand-operated chaperone proteins.[7][8] The two primary subtypes, σ₁ and σ₂, are implicated in a vast array of cellular processes and disease states. The σ₁ receptor is a key modulator of neuronal health, playing roles in neurodegenerative diseases like Alzheimer's and Parkinson's.[9][10] The σ₂ receptor, encoded by the TMEM97 gene, is a recognized biomarker for proliferating cells and is heavily investigated as a target in oncology.[5][11][12]

Within the landscape of sigma receptor pharmacology, the 1-cyclohexylpiperazine moiety has emerged as a critical structural motif.[13] It forms the backbone of numerous high-affinity ligands, granting them specific physicochemical properties that govern their interaction with these receptors.[1][13] Understanding the role of this scaffold is paramount for the rational design of novel, selective, and potent sigma receptor modulators for therapeutic and diagnostic applications.

Chemical and Physicochemical Profile

1-Cyclohexylpiperazine is an organic compound featuring a piperazine ring substituted with a cyclohexyl group.[13] This structure imparts a combination of lipophilicity and conformational flexibility, crucial for its biological activity.[1][13]

| Property | Value | Source |

| CAS Number | 17766-28-8 | [14][15] |

| Molecular Formula | C₁₀H₂₀N₂ | [15][16] |

| Molar Mass | 168.28 g/mol | [15][16] |

| Appearance | Yellow-brownish low melting solid | [2][17] |

| Melting Point | 28-32 °C | [14][17] |

| Synthesis | Commonly synthesized from tert-butyl 4-cyclohexylpiperazine-1-carboxylate via acid-mediated deprotection.[2] | [2] |

The synthesis typically involves the removal of a Boc protecting group from a precursor, followed by purification to yield the final product.[2] This compound serves as a key building block for more complex and potent derivatives.[1]

Pharmacology at Sigma Receptors

The pharmacological profile of 1-cyclohexylpiperazine-containing ligands is defined by their binding affinity (how tightly they bind), selectivity (their preference for one receptor subtype over another), and functional activity (whether they act as an agonist or antagonist).

Binding Affinity and Selectivity

While the unsubstituted 1-cyclohexylpiperazine core is a starting point, the most extensively studied derivatives, such as PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), provide deeper insight into the scaffold's potential.[3][4]

Research has shown that N-cyclohexylpiperazine derivatives can achieve high affinity for the σ₂ receptor, often with Ki values in the subnanomolar range.[3][18] However, achieving high selectivity over the σ₁ receptor can be challenging.[3][18] Studies on PB28, for instance, have shown it to be a high-affinity but non-selective ligand in standard radioligand binding assays using animal tissues.[19] Interestingly, this same compound demonstrated significant σ₂ versus σ₁ selectivity (46- to 59-fold) in human breast cancer cell lines (MCF7), highlighting the importance of the biological context.[3][4]

This suggests that while both basic nitrogen atoms of the piperazine ring are important for high-affinity σ₂ binding, the substituents on the second nitrogen are critical determinants of overall affinity and selectivity.[19]

Table 1: Binding Affinities of Key 1-Cyclohexylpiperazine Derivative (PB28)

| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity (σ₁/σ₂) | Tissue/Cell Source |

| PB28 | 0.38 | 0.68 | ~0.56 | Guinea Pig Brain (σ₁), Rat Liver (σ₂)[19] |

| PB28 | High Affinity | High Affinity | 40- to 59-fold for σ₂ | MCF7 Breast Cancer Cells[3][4] |

Functional Activity: Agonists vs. Antagonists

Determining the functional effect of a ligand is crucial.

-

σ₁ Receptor: Functional activity can be complex to determine. Methods include behavioral assays, where antagonists potentiate opioid analgesia, and biochemical assays, such as using the allosteric modulator phenytoin (DPH) to differentiate agonists from antagonists in binding experiments.[20][21]

-

σ₂ Receptor: The functional activity of σ₂ ligands is often characterized by their effects on cancer cell proliferation.[22] Ligands that induce cell death, typically via apoptosis, are classified as agonists.[22] The compound siramesine is a commonly used reference agonist in these assays.[22] Derivatives of PB28 have been shown to act as σ₂ agonists, inducing cell death in pancreatic cancer models.[23]

Modulated Signaling Pathways

Binding of a 1-cyclohexylpiperazine-based ligand to a sigma receptor initiates a cascade of intracellular events. The specific pathways depend on the receptor subtype.

Sigma-1 (σ₁) Receptor Signaling

The σ₁ receptor is a ligand-operated chaperone protein located at the mitochondria-associated ER membrane (MAM).[8] Under basal conditions, it is complexed with the chaperone BiP.[9] Upon stimulation by an agonist ligand, σ₁ dissociates from BiP and can then modulate a variety of "client" proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor, which regulates calcium (Ca²⁺) flux from the ER to the mitochondria.[9] This modulation impacts cellular processes like oxidative stress, protein folding, and neuronal excitability.[9][10]

Sigma-2 (σ₂) Receptor Signaling

The σ₂ receptor (TMEM97) is highly expressed in proliferating tumor cells.[11] Its signaling is often linked to the regulation of cholesterol homeostasis and interactions with other key signaling proteins like the progesterone receptor membrane component 1 (PGRMC1) and the epidermal growth factor receptor (EGFR).[5][11][12] Activation of σ₂ receptors by agonist ligands can trigger programmed cell death (apoptosis) through multiple mechanisms, including the generation of reactive oxygen species (ROS), lysosomal membrane permeabilization, and activation of caspase enzymes.[23][24]

Methodologies for Characterization

Rigorous, validated experimental protocols are essential for characterizing the interaction between 1-cyclohexylpiperazine derivatives and sigma receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for a receptor.[25][26] A competitive binding assay measures the ability of an unlabeled test compound to displace a specific, radioactively labeled ligand from the receptor.[26]

Protocol: σ₂ Receptor Competitive Binding Assay

This protocol is adapted from established methods for characterizing σ₂ receptor ligands.[25][27][28]

-

Membrane Preparation:

-

Homogenize fresh or frozen rat liver tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[28]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.[28]

-

-

Assay Execution:

-

Set up the assay in a 96-well plate. To each well, add:

-

Membrane homogenate (e.g., 50-120 µg protein).[28]

-

The test compound (1-cyclohexylpiperazine derivative) at various concentrations (typically a 10-point curve).

-

A fixed concentration of a σ₁ receptor masking agent, such as (+)-pentazocine (e.g., 500 nM), to prevent the radioligand from binding to σ₁ sites.[29]

-

A fixed concentration of the σ₂ radioligand, [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), near its Kd value (e.g., 3 nM).[29]

-

-

Total Binding Control: Wells containing only membranes, masker, and radioligand.

-

Non-Specific Binding (NSB) Control: Wells containing membranes, masker, radioligand, and a high concentration of a known non-radioactive sigma ligand like haloperidol (e.g., 10 µM) to saturate all specific binding sites.[29]

-

-

Incubation:

-

Incubate the plate for a defined period to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[28]

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[28]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a scintillation counter.[28]

-

-

Data Analysis:

-

Subtract the NSB counts from all other counts to determine specific binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[28]

-

Functional Assays: Cell Viability for σ₂ Agonism

To determine if a σ₂ ligand acts as an agonist, its effect on the viability of cancer cells that highly express the receptor is measured.[22] A decrease in cell viability suggests agonist activity.

Protocol: MTT Cell Viability Assay

-

Cell Culture: Plate a cancer cell line known to express σ₂ receptors (e.g., Panc02 pancreatic cancer cells, SK-N-SH neuroblastoma cells) in a 96-well plate and allow them to adhere overnight.[19][23]

-

Treatment: Treat the cells with various concentrations of the 1-cyclohexylpiperazine derivative for a specified duration (e.g., 24-72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., a DMSO/ethanol mixture) to dissolve the formazan crystals.[23]

-

Measurement: Read the absorbance of the wells on a microplate reader (e.g., at 570 nm).

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability. This value indicates the compound's potency as a potential σ₂ agonist.[19]

Therapeutic Potential & Research Applications

The 1-cyclohexylpiperazine scaffold is at the heart of compounds with significant therapeutic and diagnostic promise.

-

Oncology: Because σ₂ receptors are overexpressed in many tumors, ligands based on this scaffold are being developed as:

-

Therapeutics: Agonists that can selectively induce apoptosis in cancer cells.[5][6] Derivatives of PB28 have shown promise in killing pancreatic cancer cells.[23]

-

Diagnostics: When labeled with a positron-emitting isotope (e.g., ¹⁸F or ¹¹C), these ligands can be used in Positron Emission Tomography (PET) to visualize tumors.[4]

-

-

Neuroscience: While the CHP core is more associated with σ₂ ligands, related piperazine and piperidine structures form the basis of σ₁ selective ligands. These are being investigated for neuroprotective effects in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke, leveraging the σ₁ receptor's role in mitigating cellular stress.[7][9]

-

Research Tool: Well-characterized ligands containing the 1-cyclohexylpiperazine core are invaluable for basic research, allowing scientists to probe the physiological and pathophysiological roles of sigma receptors in various biological systems.[4]

Conclusion

1-Cyclohexylpiperazine is more than a simple chemical; it is a privileged scaffold in the field of sigma receptor pharmacology. It provides the foundation for high-affinity ligands that have been instrumental in elucidating the complex biology of σ₁ and σ₂ receptors. From defining their roles in cell survival and death to paving the way for novel cancer diagnostics and therapeutics, the compounds built upon this core structure continue to be of immense interest. Future research will likely focus on refining this scaffold to achieve greater subtype selectivity and optimizing its drug-like properties to translate its potent in vitro activity into clinical success.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Cyclohexylpiperazine | 17766-28-8 [chemicalbook.com]

- 3. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 12. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. scbt.com [scbt.com]

- 16. 1-Cyclohexylpiperazine | C10H20N2 | CID 87298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 1-Cyclohexylpiperazine CAS#: 17766-28-8 [amp.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 1-Cyclohexylpiperazine dihydrochloride

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 1-Cyclohexylpiperazine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide offers a comprehensive technical overview of this compound, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It provides a foundational understanding of the compound's spectroscopic characteristics, grounded in its molecular structure, and details a validated synthetic pathway. The causality behind experimental observations and procedural choices is elucidated to empower researchers in their own analytical and synthetic endeavors.

Introduction and Physicochemical Properties

1-Cyclohexylpiperazine is a disubstituted piperazine derivative recognized for its utility as an intermediate in the synthesis of diverse pharmaceutical agents.[1] The cyclohexyl group enhances lipophilicity, a key property that can improve the bioavailability of drug candidates.[1] In many synthetic and application contexts, the compound is handled as its dihydrochloride salt to improve stability and aqueous solubility. This guide focuses on this salt form (C₁₀H₂₂Cl₂N₂), providing the critical analytical data required for its unambiguous identification and use.

Table 1: Physicochemical Properties of 1-Cyclohexylpiperazine and its Dihydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonym(s) | 1-cyclohexylpiperazine hydrochloride | [2] |

| Molecular Formula | C₁₀H₂₂Cl₂N₂ | [2] |

| Molecular Weight | 241.20 g/mol | [2] |

| CAS Number | 245487-40-5 | [2] |

| Appearance | White to light yellow powder or lump | [3] |

| Melting Point (Free Base) | 28-32 °C | [4][5] |

| Molecular Weight (Free Base) | 168.28 g/mol | [6][7] |

| CAS Number (Free Base) | 17766-28-8 | [3][6] |

Molecular Structure and Its Spectroscopic Implications

The structure of this compound consists of a saturated six-membered piperazine ring and a cyclohexyl ring linked via a C-N bond. In the dihydrochloride form, both nitrogen atoms of the piperazine ring are protonated, forming ammonium centers, each associated with a chloride counter-ion. This protonation is the most significant structural feature influencing the spectroscopic data, particularly in IR and NMR.

Caption: Structure of this compound.

Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequencies of these absorptions are characteristic of the types of bonds and functional groups present. For this compound, the most informative regions are the N-H stretching region and the C-H stretching region.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid this compound powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: The key to interpreting the IR spectrum is recognizing the absorptions from the protonated amine and the aliphatic rings.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |

| ~2700-2400 | N-H Stretch | Secondary Ammonium (R₂N⁺H₂) | This is a hallmark of an amine salt. The absorption is typically very broad and strong due to hydrogen bonding with the chloride counter-ions. It often shows multiple sub-peaks. |

| 2950-2850 | C-H Stretch | Aliphatic (CH, CH₂) | Strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the cyclohexyl and piperazine rings. |

| ~1600-1500 | N-H Bend | Secondary Ammonium (R₂N⁺H₂) | A medium to strong absorption for the scissoring vibration of the N⁺-H bonds. |

| 1470-1440 | C-H Bend | Aliphatic (CH₂) | Scissoring and bending vibrations of the methylene groups in both rings. |

| ~1100-1000 | C-N Stretch | Aliphatic Amine | C-N stretching vibrations are expected in this region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms. For this molecule, ¹H NMR identifies the types and number of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine salts as the N-H protons will exchange with deuterium, causing their signal to disappear, which aids in peak assignment.

-

Transfer the solution to a 5 mm NMR tube.

-